
(2-Bromo-5-(trifluoromethoxy)pyridin-3-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Bromo-5-(trifluoromethoxy)pyridin-3-yl)methanol is a chemical compound with the molecular formula C7H5BrF3NO2. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of bromine, trifluoromethoxy, and methanol groups in its structure makes it a versatile compound in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-5-(trifluoromethoxy)pyridin-3-yl)methanol typically involves the bromination of 5-(trifluoromethoxy)pyridine followed by the introduction of a methanol group. One common method includes:
Bromination: The starting material, 5-(trifluoromethoxy)pyridine, is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or a radical initiator.
Methanol Introduction: The brominated product is then reacted with formaldehyde and a reducing agent like sodium borohydride to introduce the methanol group.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and subsequent functional group transformations under controlled conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
(2-Bromo-5-(trifluoromethoxy)pyridin-3-yl)methanol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The methanol group can be oxidized to an aldehyde or carboxylic acid, and the pyridine ring can undergo reduction reactions.
Coupling Reactions: The compound can participate in coupling reactions like Suzuki or Heck reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products
Substitution: Products with various functional groups replacing the bromine atom.
Oxidation: Aldehydes or carboxylic acids.
Reduction: Reduced pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
(2-Bromo-5-(trifluoromethoxy)pyridin-3-yl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its role in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of (2-Bromo-5-(trifluoromethoxy)pyridin-3-yl)methanol depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The trifluoromethoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Bromo-5-(trifluoromethyl)pyridine
- 2-Bromo-5-(methylthio)pyridine
- 2-Bromo-5-(methanesulfonyl)pyridine
Uniqueness
(2-Bromo-5-(trifluoromethoxy)pyridin-3-yl)methanol is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This makes it particularly useful in designing molecules with specific reactivity and biological activity profiles.
Eigenschaften
Molekularformel |
C7H5BrF3NO2 |
|---|---|
Molekulargewicht |
272.02 g/mol |
IUPAC-Name |
[2-bromo-5-(trifluoromethoxy)pyridin-3-yl]methanol |
InChI |
InChI=1S/C7H5BrF3NO2/c8-6-4(3-13)1-5(2-12-6)14-7(9,10)11/h1-2,13H,3H2 |
InChI-Schlüssel |
GATCNHOZIFBXSE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=NC(=C1CO)Br)OC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


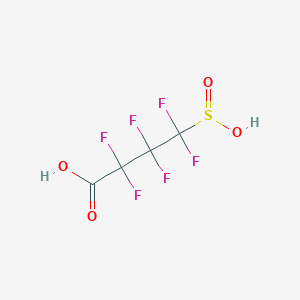
![Tert-butyl 3-amino-4-[2-(trifluoromethyl)phenyl]piperidine-1-carboxylate](/img/structure/B13155619.png)
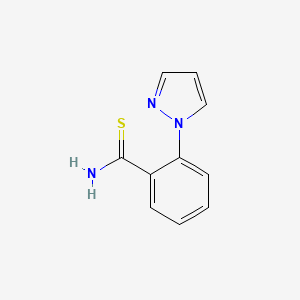
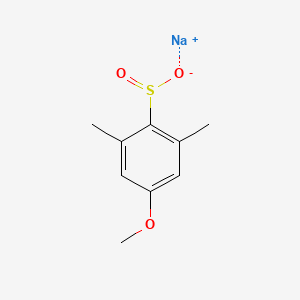

![1-[3-(1,3-Thiazol-4-yl)phenyl]ethan-1-one](/img/structure/B13155644.png)
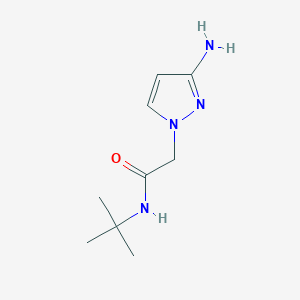
![2-[3-(Dimethyl-1,2-oxazol-4-yl)propanamido]propanoic acid](/img/structure/B13155661.png)
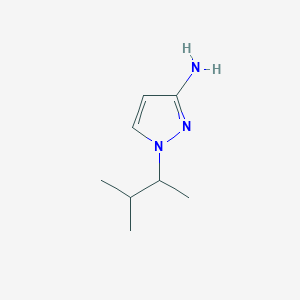
![2,3,4,5-Tetrahydro-1H-benzofuro[2,3-c]azepine](/img/structure/B13155686.png)
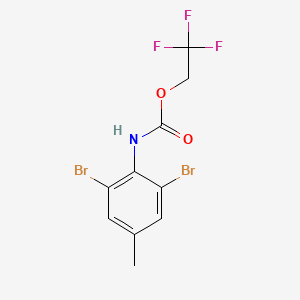
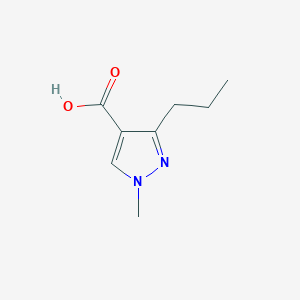
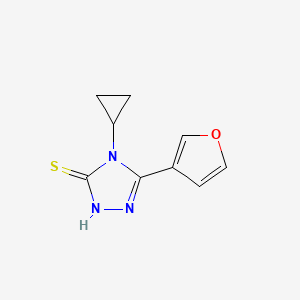
![3-{[(Benzyloxy)carbonyl]amino}-2,2-dimethyl-3-(4-phenoxyphenyl)propanoic acid](/img/structure/B13155715.png)
